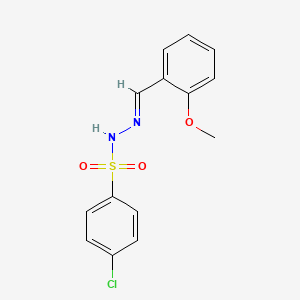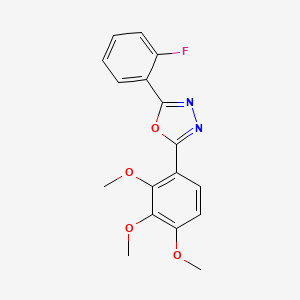![molecular formula C14H14O4S B5794030 2-[(3,4-dimethylphenyl)sulfonyl]-1,4-benzenediol](/img/structure/B5794030.png)
2-[(3,4-dimethylphenyl)sulfonyl]-1,4-benzenediol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(3,4-dimethylphenyl)sulfonyl]-1,4-benzenediol is a chemical compound that belongs to the class of sulfonylphenols. It is also known as DIDS, which stands for 4,4'-diisothiocyanatostilbene-2,2'-disulfonic acid. DIDS is a widely used reagent in scientific research due to its ability to modify the function of various proteins and ion channels.
Mechanism of Action
The mechanism of action of DIDS involves the covalent modification of proteins and ion channels. DIDS contains two isothiocyanate groups that can react with the amino groups of lysine residues in proteins or the thiol groups of cysteine residues in ion channels. This covalent modification can alter the function of the protein or ion channel, leading to changes in ion transport or other cellular processes.
Biochemical and Physiological Effects:
DIDS has a wide range of biochemical and physiological effects, depending on the protein or ion channel that it modifies. For example, inhibition of the CFTR channel by DIDS can lead to a decrease in chloride secretion in the lungs and other organs, which is relevant to the pathophysiology of cystic fibrosis. Inhibition of the anion exchanger by DIDS can lead to a decrease in bicarbonate secretion in the pancreas and other organs, which is relevant to the pathophysiology of pancreatitis.
Advantages and Limitations for Lab Experiments
DIDS has several advantages for lab experiments. It is a well-characterized reagent that is widely used in scientific research, and its mechanism of action is well understood. DIDS is also relatively easy to use, as it can be added directly to cell or tissue preparations. However, there are some limitations to the use of DIDS. For example, its covalent modification of proteins and ion channels can be irreversible, which may limit its usefulness in some experiments. In addition, the effects of DIDS can be variable depending on the specific protein or ion channel that it modifies, which may require careful optimization of experimental conditions.
Future Directions
There are many future directions for research on DIDS. One area of interest is the development of new analogs of DIDS that can selectively modify specific proteins or ion channels. Another area of interest is the use of DIDS as a tool for studying the pathophysiology of various diseases, such as cystic fibrosis and pancreatitis. Finally, there is interest in the use of DIDS as a therapeutic agent for these and other diseases, although further research will be needed to determine its potential efficacy and safety.
Synthesis Methods
The synthesis of DIDS involves the reaction of 4,4'-diaminostilbene-2,2'-disulfonic acid with thionyl chloride to form the corresponding sulfonyl chloride. The sulfonyl chloride is then reacted with 3,4-dimethylphenylamine to give 2-[(3,4-dimethylphenyl)sulfonyl]-1,4-benzenediol. The overall yield of this synthesis is about 50%.
Scientific Research Applications
DIDS is a versatile reagent that is widely used in scientific research. It is commonly used to modify the function of various proteins and ion channels. For example, DIDS has been shown to inhibit the activity of the cystic fibrosis transmembrane conductance regulator (CFTR) channel, which is involved in the transport of chloride ions across cell membranes. DIDS has also been shown to inhibit the activity of the anion exchanger, which is involved in the transport of bicarbonate ions across cell membranes. In addition, DIDS has been used to study the function of various ion channels, such as the voltage-gated potassium channel and the calcium-activated potassium channel.
properties
IUPAC Name |
2-(3,4-dimethylphenyl)sulfonylbenzene-1,4-diol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O4S/c1-9-3-5-12(7-10(9)2)19(17,18)14-8-11(15)4-6-13(14)16/h3-8,15-16H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZTGKQOXEBMFBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)C2=C(C=CC(=C2)O)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-(acetylamino)phenyl]-2-[(4-hydroxy-2-pyrimidinyl)thio]acetamide](/img/structure/B5793953.png)
![1-methylbenzo[h]quinolin-2(1H)-one](/img/structure/B5793954.png)

![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl)-2-(4-methoxyphenyl)acetamide](/img/structure/B5793972.png)
![1-(4-fluorophenyl)-4-[(3-methylphenoxy)acetyl]piperazine](/img/structure/B5793982.png)

![N'-{[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]oxy}-2-pyridinecarboximidamide](/img/structure/B5793993.png)

![4-chloro-N-{[(3-chloro-4-fluorophenyl)amino]carbonothioyl}benzamide](/img/structure/B5794007.png)
![3-[(4-methoxybenzyl)thio]-5-phenyl-4H-1,2,4-triazol-4-amine](/img/structure/B5794015.png)
![3-methyl-N-[4-(2-naphthyl)-1,3-thiazol-2-yl]-2-pyridinamine](/img/structure/B5794033.png)
![2-chloro-4-nitro-N'-[1-(2-pyridinyl)ethylidene]benzohydrazide](/img/structure/B5794034.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-methylthiourea](/img/structure/B5794045.png)